REACTION_CXSMILES
|
[C-]#N.[Na+].C[NH:5][CH2:6][CH2:7]NC.BrC1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1.C(O)C1C=CC=CC=1.CCCCCCCCCCCC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:12]=[C:7]([CH:16]=[C:15]([CH3:17])[CH:14]=1)[C:6]#[N:5] |f:0.1,6.7|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
255 μL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
255 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
155 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
1550 μL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred magnetically at 110° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried screw
|
Type
|
CUSTOM
|
Details
|
cap test tube
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow color suspension was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C. for 10 min
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |